molecular formula C15H22Br2N2O6 B604968 3,4-Dibromo-Mal-PEG2-Boc-Amine CAS No. 1807537-43-4

3,4-Dibromo-Mal-PEG2-Boc-Amine

Cat. No.: B604968
CAS No.: 1807537-43-4
M. Wt: 486.12
InChI Key: XQHMCSGLWVRCQD-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG2-Boc-Amine: is a polyethylene glycol (PEG) linker featuring a dibromo-maleimide linked to a Boc-protected amine. This compound is known for its ability to covalently bind to thiol groups, making it useful for labeling cysteine residues in proteins. The presence of two bromine atoms allows for dual thiol binding, while the Boc group can be removed under acidic conditions to free the amine for further reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Boc-Amine typically involves the reaction of dibromo-maleimide with a PEG2-Boc-amine precursor. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and catalysts to facilitate the reaction. The Boc-protected amine is introduced to protect the amine group during the reaction and can be removed later under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-Mal-PEG2-Boc-Amine involves its ability to covalently bind to thiol groups in proteins. The dibromo-maleimide group reacts with thiols to form stable thioether bonds, allowing for the labeling or modification of cysteine residues. The Boc-protected amine can be deprotected under acidic conditions to free the amine group, which can then participate in further reactions such as coupling with carboxylic acids .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Br2N2O6/c1-15(2,3)25-14(22)18-4-6-23-8-9-24-7-5-19-12(20)10(16)11(17)13(19)21/h4-9H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHMCSGLWVRCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Br2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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